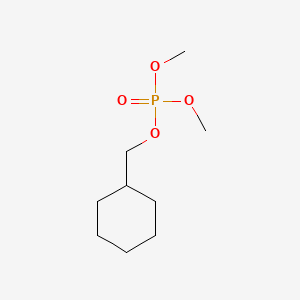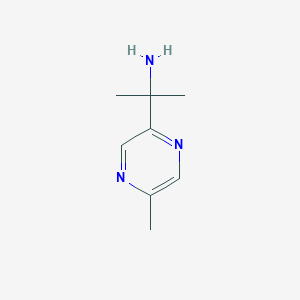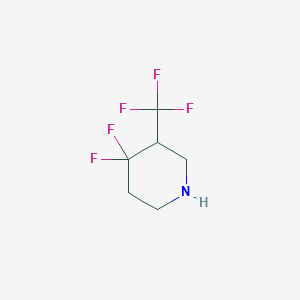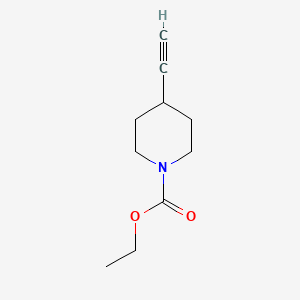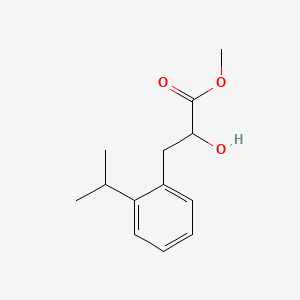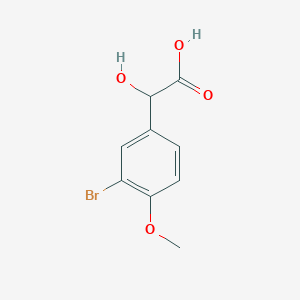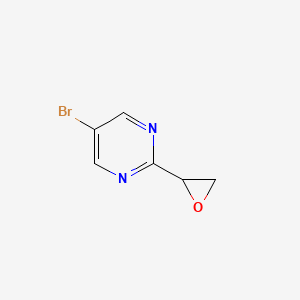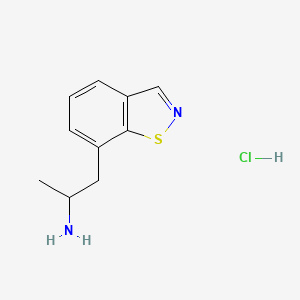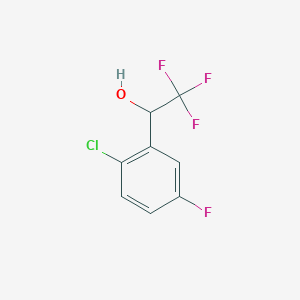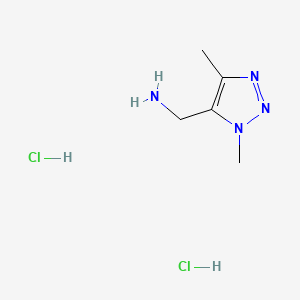![molecular formula C16H25N3 B15319669 1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine](/img/structure/B15319669.png)
1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine is a compound that features a piperazine ring substituted with a benzylpyrrolidine moiety. This compound is of interest due to its potential applications in medicinal chemistry and drug development. The presence of both piperazine and pyrrolidine rings in its structure contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine typically involves the reaction of piperazine with a benzylpyrrolidine derivative. One common method includes the nucleophilic substitution reaction where a benzylpyrrolidine halide reacts with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C and 25°C to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyrrolidine rings are substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of the piperazine or pyrrolidine rings.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Various substituted piperazine or pyrrolidine derivatives depending on the substituent used.
Applications De Recherche Scientifique
1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as its role in modulating neurotransmitter systems.
Mécanisme D'action
The mechanism of action of 1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-Benzylpiperazine: Shares the piperazine ring but lacks the pyrrolidine moiety.
1-(2-Pyrrolidinylmethyl)piperazine: Similar structure but with different substitution patterns.
N-Benzylpyrrolidine: Contains the pyrrolidine ring but lacks the piperazine moiety.
Uniqueness: 1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine is unique due to the presence of both piperazine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and enhances its potential as a versatile compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C16H25N3 |
|---|---|
Poids moléculaire |
259.39 g/mol |
Nom IUPAC |
1-[(1-benzylpyrrolidin-2-yl)methyl]piperazine |
InChI |
InChI=1S/C16H25N3/c1-2-5-15(6-3-1)13-19-10-4-7-16(19)14-18-11-8-17-9-12-18/h1-3,5-6,16-17H,4,7-14H2 |
Clé InChI |
HVEYOCOXNYLBHC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)CC2=CC=CC=C2)CN3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


